

SAR131675: A Technical Guide to a Selective VEGFR-3 Inhibitor

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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1193471

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Introduction

SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.^{[1][2]} Its high selectivity makes it a valuable tool for researchers in oncology, immunology, and vascular biology to investigate the roles of VEGFR-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to SAR131675 for professionals in drug development and scientific research.

Chemical Structure and Properties

SAR131675 is a small molecule with a 1,8-naphthyridine-3-carboxamide core. Its systematic IUPAC name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.

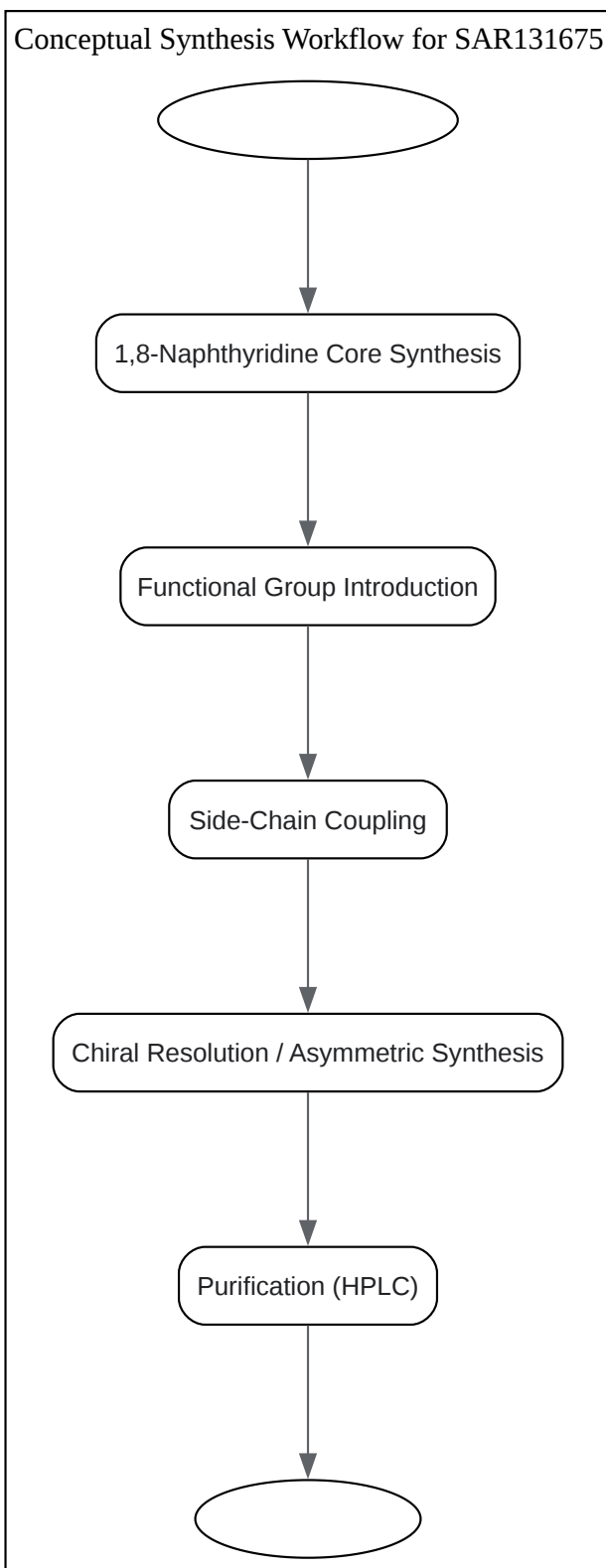
Property	Value
Molecular Formula	C ₁₈ H ₂₂ N ₄ O ₄
Molecular Weight	358.39 g/mol
CAS Number	1433953-83-3
SMILES	<chem>CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC(C)(O)COC)N=C12</chem>
InChI Key	PFMPOBVAYMTUOX-GOSISDBHSA-N

Synthesis

While the specific, detailed synthetic route for SAR131675 is proprietary, the general approach to synthesizing such complex small molecules involves a multi-step process. This process begins with the construction of the core 1,8-naphthyridine scaffold, followed by the sequential addition of functional groups. Key steps in this type of synthesis typically include:

- **Heterocycle Formation:** Construction of the bicyclic 1,8-naphthyridine core structure.
- **Functionalization:** Introduction of the amino, ethyl, and N-methylcarboxamide groups at specific positions on the core.
- **Side-Chain Coupling:** Attachment of the butynyl side chain via a coupling reaction, such as a Sonogashira coupling.
- **Chiral Resolution/Asymmetric Synthesis:** Establishment of the (R)-stereochemistry at the chiral center of the side chain.
- **Purification:** Final purification of the compound, often using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the synthesis of SAR131675.



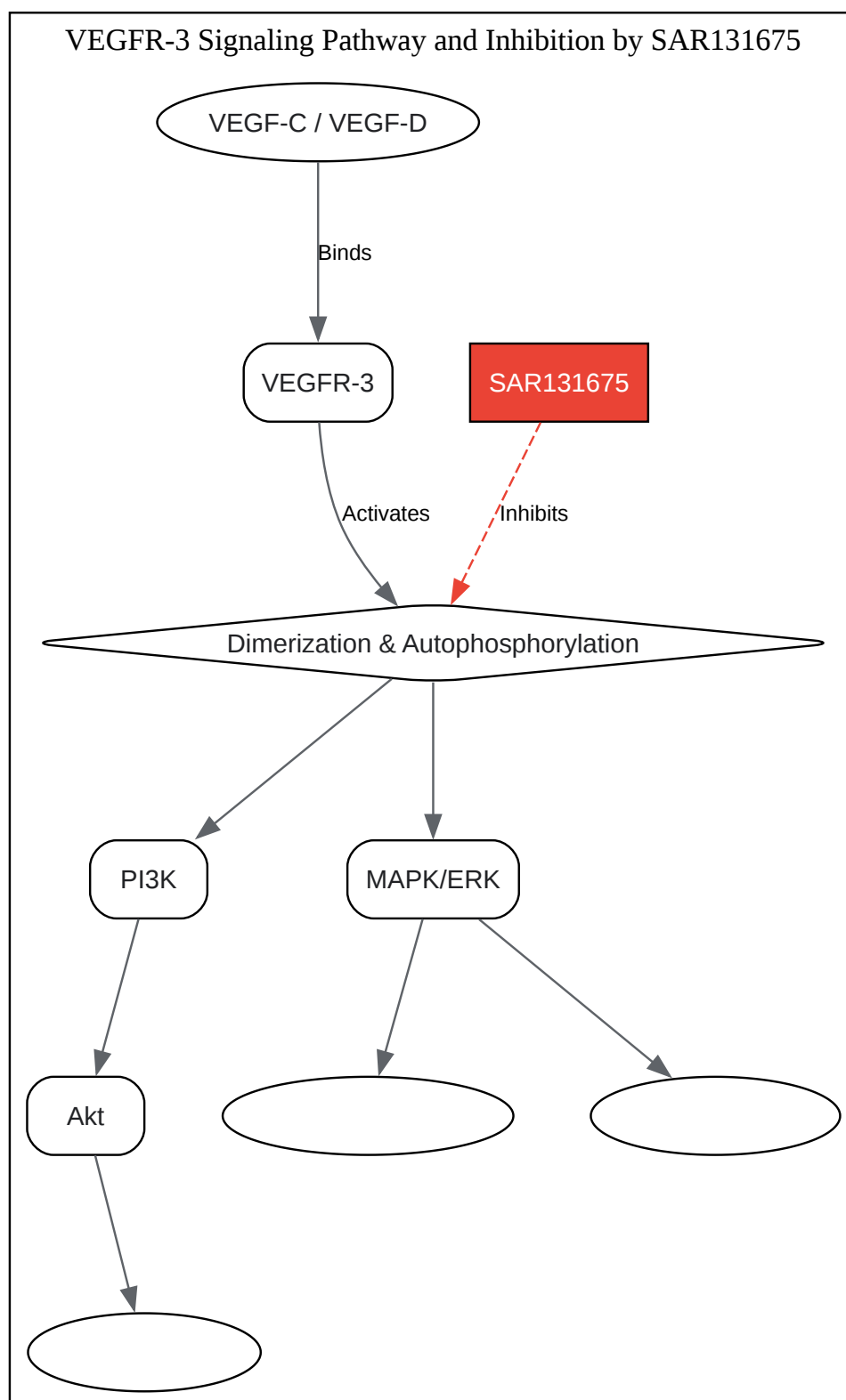
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Caption: Conceptual workflow for the synthesis of SAR131675.

Signaling Pathways

SAR131675 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3. This receptor is primarily activated by its ligands, VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis, cell survival, and migration. SAR131675 acts as an ATP-competitive inhibitor, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent signaling.

The inhibition of VEGFR-3 by SAR131675 has been shown to impact downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.



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Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.

Quantitative Data

The inhibitory activity of SAR131675 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SAR131675 against VEGFR Family Kinases

Target	IC ₅₀ (nM)
VEGFR-3	23[3][4][5]
VEGFR-2	235[5]
VEGFR-1	>3000[5]

Table 2: In Vitro Cellular Activity of SAR131675

Assay	Cell Type	Stimulant	IC ₅₀ (nM)
VEGFR-3 Autophosphorylation	HEK cells	-	45[1][4]
Lymphatic Cell Proliferation	Primary Human Lymphatic Cells	VEGF-C / VEGF-D	~20[1][4][6]
Erk Phosphorylation	Lymphatic Cells	VEGF-C	~30[3]

Experimental Protocols

In Vitro VEGFR-3 Tyrosine Kinase Assay

This assay determines the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.

Materials:

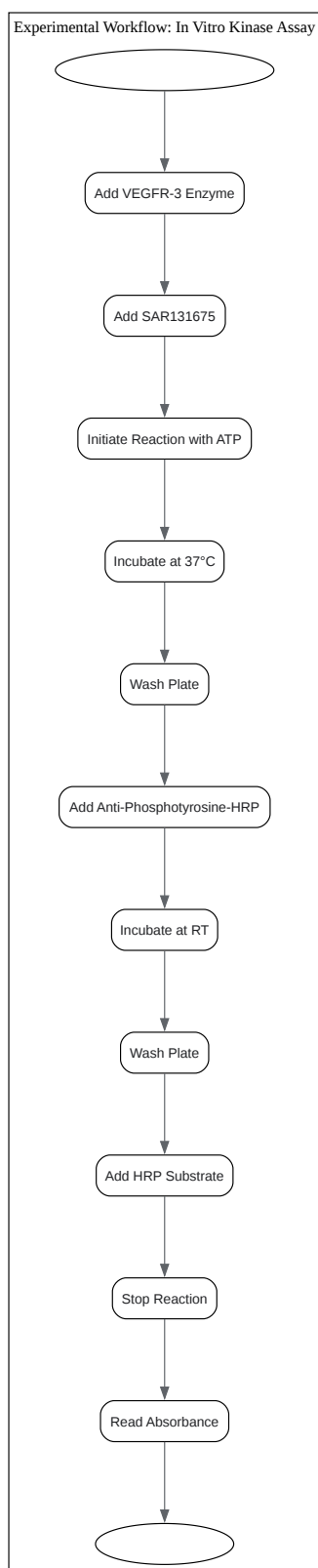
- Recombinant human VEGFR-3
- ATP

- Poly(GT) substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 200 μM Na₃VO₄)
- SAR131675
- 96-well plates
- Anti-phosphotyrosine antibody conjugated to HRP
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Coat 96-well plates with the poly(GT) substrate and incubate overnight at 4°C.
- Wash the plates with wash buffer (e.g., PBS with 0.05% Tween 20).
- Add the assay buffer containing recombinant VEGFR-3 to each well.
- Add SAR131675 at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Wash the plates to remove ATP and unbound reagents.
- Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
- Wash the plates.
- Add the HRP substrate and incubate until color develops.

- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Calculate the percent inhibition for each concentration of SAR131675 and determine the IC₅₀ value.



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Caption: Workflow for a typical in vitro tyrosine kinase assay.

Cell-Based VEGFR-3 Autophosphorylation Assay

This assay measures the effect of SAR131675 on the autophosphorylation of VEGFR-3 in a cellular context.

Materials:

- Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3)
- Cell culture medium
- SAR131675
- Lysis buffer
- Antibodies against total VEGFR-3 and phosphorylated VEGFR-3
- Western blotting reagents and equipment or ELISA-based detection system

Procedure:

- Seed the VEGFR-3 overexpressing cells in appropriate culture plates and allow them to adhere.
- Treat the cells with various concentrations of SAR131675 for a specified time.
- Lyse the cells to extract proteins.
- Determine the protein concentration of the lysates.
- Analyze the levels of total and phosphorylated VEGFR-3 using Western blotting or a specific ELISA kit.
- Quantify the band intensities (for Western blot) or the ELISA signal.
- Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.
- Calculate the percent inhibition of autophosphorylation for each concentration of SAR131675 and determine the IC₅₀ value.

Conclusion

SAR131675 is a highly selective and potent inhibitor of VEGFR-3, making it an invaluable research tool for elucidating the role of this receptor in health and disease. This guide provides essential technical information to support the use of SAR131675 in preclinical research and drug development. The detailed data and protocols herein should enable researchers to effectively design and execute experiments to further explore the therapeutic potential of targeting the VEGFR-3 signaling pathway.

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